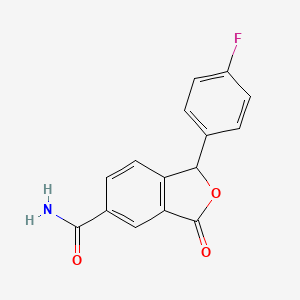

1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using conventional heating or microwave irradiation techniques . The synthesis process usually involves multiple steps and requires precise control over reaction conditions .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, and nuclear magnetic resonance . These techniques provide detailed information about the molecular structure and the arrangement of atoms within the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve various pathways and mechanisms . These reactions can be influenced by factors like temperature, pressure, and the presence of catalysts .Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity

- A study by Deady et al. (2005) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and found that compounds like the 2-(4-fluorophenyl) derivative showed potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds having IC50 values <10 nM (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Rearrangements in Synthesis

- Opatz and Ferenc (2006) described the ring contracting rearrangements of 3-amino-4-(arylamino)-1H-isochromen-1-ones, leading to derivatives including 1-(arylamino)-3-oxo-1,3-dihydroisobenzofuran-1-carboxamides, demonstrating significant chemical synthesis applications (Opatz & Ferenc, 2006).

Inhibitor Development

- Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, with analogue 10 showing complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration (Schroeder et al., 2009).

Antimicrobial Evaluation

- Talupur, Satheesh, and Chandrasekhar (2021) conducted antimicrobial evaluation and docking studies of specific carboxamides, highlighting the antimicrobial potential of such compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Antitumour Activity

- Liu et al. (2016) and Hao et al. (2017) synthesized and characterized specific carboxamide derivatives, which exhibited distinct effective inhibition on the proliferation of some cancer cell lines (Liu, Song, Tian, Zhang, Bai, & Wang, 2016) (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).

Photophysical Properties

- Novanna, Kannadasan, and Shanmugam (2020) explored the photophysical properties of certain carboxamide derivatives, indicating potential applications in fields like optical materials (Novanna, Kannadasan, & Shanmugam, 2020).

Synthesis and Structural Characterization

- Kelly et al. (2007) synthesized N-(ferrocenylmethyl)benzene-carboxamide derivatives, providing insights into the synthesis and structural characterization of similar compounds (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZPFXMISWZNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)N)C(=O)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675908 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide | |

CAS RN |

372941-46-3 | |

| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B564118.png)

![2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B564124.png)

![Benzo[d]thiazole-2,7-diamine](/img/structure/B564128.png)

![2H-[1,3]Thiazolo[5,4-g][1,4]benzoxazine](/img/structure/B564134.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B564135.png)

![5,8-Dihydropyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B564139.png)